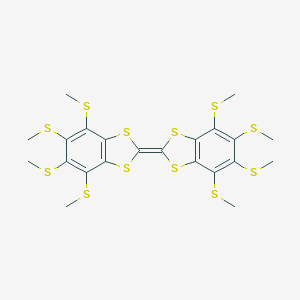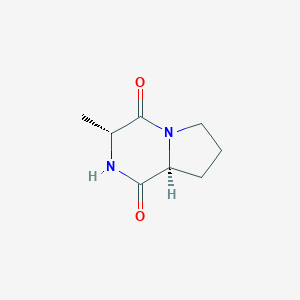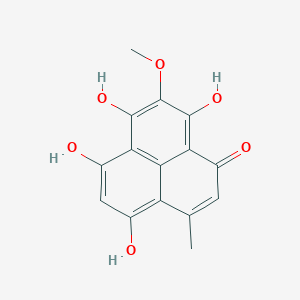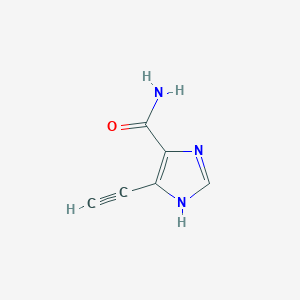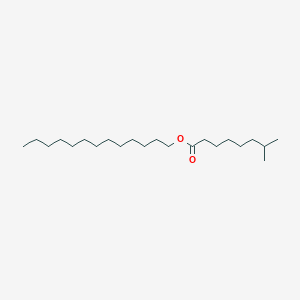
Tridecyl isononanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridecyl isononanoate is an ester compound that is commonly used in various industries, including cosmetics, personal care, and pharmaceuticals. It is a clear, colorless liquid that is soluble in most organic solvents. Tridecyl isononanoate is known for its excellent emollient and lubricant properties, making it a popular ingredient in many skin care and hair care products. In
Mécanisme D'action
Tridecyl isononanoate works by forming a protective barrier on the skin, which helps to prevent moisture loss and improve skin hydration. It also helps to improve the texture and appearance of the skin by smoothing out fine lines and wrinkles. Tridecyl isononanoate is also known to have antimicrobial properties, which can help to prevent bacterial and fungal infections.
Effets Biochimiques Et Physiologiques
Tridecyl isononanoate has been shown to have a positive effect on skin hydration and barrier function. It has also been shown to improve the texture and appearance of the skin by reducing the appearance of fine lines and wrinkles. Tridecyl isononanoate has also been shown to have antimicrobial properties, which can help to prevent bacterial and fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
Tridecyl isononanoate has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, tridecyl isononanoate has some limitations for use in lab experiments. It is not water-soluble, which can make it difficult to work with in aqueous systems. It also has a relatively low boiling point, which can make it difficult to purify.
Orientations Futures
There are several future directions for research on tridecyl isononanoate. One area of research could focus on the development of new formulations that incorporate tridecyl isononanoate for use in wound healing and dermatological applications. Another area of research could focus on the use of tridecyl isononanoate in combination with other compounds to enhance its antimicrobial properties. Finally, research could also focus on the development of new synthesis methods for tridecyl isononanoate that are more efficient and environmentally friendly.
Méthodes De Synthèse
Tridecyl isononanoate is synthesized by esterification of tridecyl alcohol and isononanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is obtained by distillation and purification.
Applications De Recherche Scientifique
Tridecyl isononanoate has been extensively studied for its various applications in the cosmetic and personal care industry. It is commonly used as a skin conditioning agent, emollient, and lubricant in various skin care and hair care products. Tridecyl isononanoate has also been studied for its antimicrobial properties and its potential use in wound healing and dermatological applications.
Propriétés
Numéro CAS |
125804-18-4 |
|---|---|
Nom du produit |
Tridecyl isononanoate |
Formule moléculaire |
C22H44O2 |
Poids moléculaire |
340.6 g/mol |
Nom IUPAC |
tridecyl 7-methyloctanoate |
InChI |
InChI=1S/C22H44O2/c1-4-5-6-7-8-9-10-11-12-13-17-20-24-22(23)19-16-14-15-18-21(2)3/h21H,4-20H2,1-3H3 |
Clé InChI |
NRLLZRJXDKUVHM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOC(=O)CCCCCC(C)C |
SMILES canonique |
CCCCCCCCCCCCCOC(=O)CCCCCC(C)C |
Autres numéros CAS |
125804-18-4 |
Synonymes |
TRIDECYL ISONONANOATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



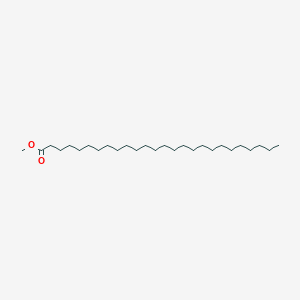
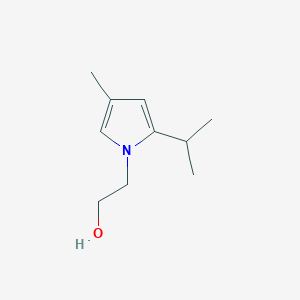
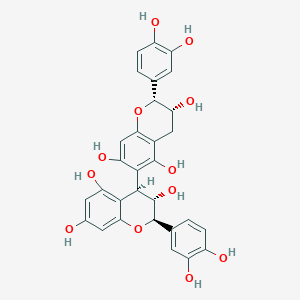
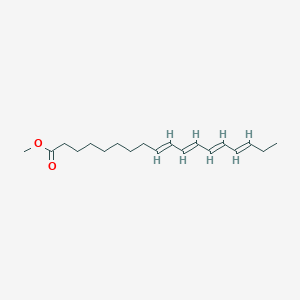
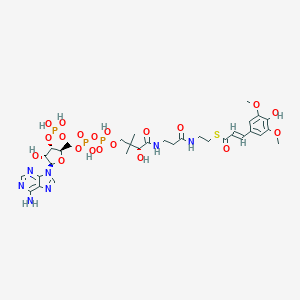
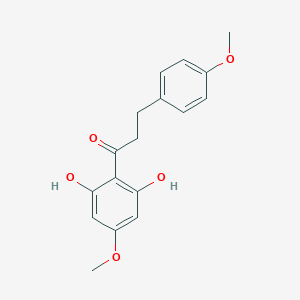
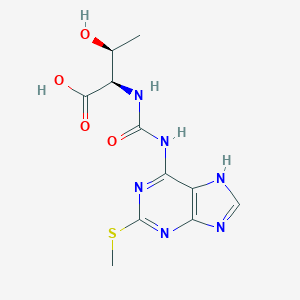
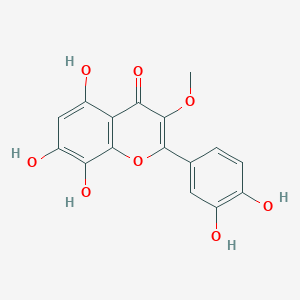
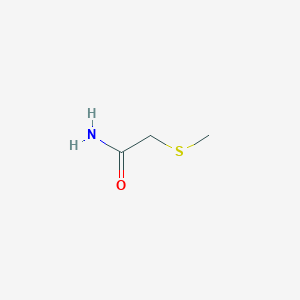
![(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B153756.png)
